molecular formula C7H11IN2 B578563 5-Iodo-1-isobutylpyrazole CAS No. 1345471-53-5

5-Iodo-1-isobutylpyrazole

Cat. No.: B578563
CAS No.: 1345471-53-5
M. Wt: 250.083
InChI Key: WRMLAMSELPMHOT-UHFFFAOYSA-N
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Description

5-Iodo-1-isobutylpyrazole is an organic compound with the molecular formula C7H11IN2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom at the 5-position and an isobutyl group at the 1-position makes this compound unique and of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-isobutylpyrazole typically involves the iodination of 1-isobutylpyrazole. One common method is the reaction of 1-isobutylpyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1-isobutylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-azido-1-isobutylpyrazole, while Suzuki-Miyaura coupling with phenylboronic acid produces 5-phenyl-1-isobutylpyrazole .

Scientific Research Applications

5-Iodo-1-isobutylpyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-1-isobutylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and isobutyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: The combination of the iodine atom and the isobutyl group provides a distinct structure that can be exploited in the design of new compounds with specific properties .

Properties

IUPAC Name

5-iodo-1-(2-methylpropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMLAMSELPMHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718446
Record name 5-Iodo-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-53-5
Record name 1H-Pyrazole, 5-iodo-1-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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